(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(furan-2-yl)methanone
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Overview
Description
(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(furan-2-yl)methanone is a complex organic compound that features a piperidine and piperazine ring, both of which are connected to a furan ring via a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(furan-2-yl)methanone typically involves multiple steps, starting with the preparation of the piperidine and piperazine intermediates. These intermediates are then reacted with a furan derivative under controlled conditions to form the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and pH levels is common to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(furan-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the piperidine and piperazine rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(furan-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its structure makes it a suitable candidate for binding studies with proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its versatility makes it valuable for various applications, including the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(thiophen-2-yl)methanone
- (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(pyridin-2-yl)methanone
- (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(benzofuran-2-yl)methanone
Uniqueness
What sets (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(furan-2-yl)methanone apart from similar compounds is its specific combination of functional groups and ring structures. This unique arrangement allows for distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-14-12-18(2)9-10-20(14)13-15-5-7-19(8-6-15)17(21)16-4-3-11-22-16/h3-4,11,14-15H,5-10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXMAYWLNQAHMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2CCN(CC2)C(=O)C3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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